2-Aminobenzhydrol

Organic Chemistry Analytical Chemistry Procurement Specifications

2-Aminobenzhydrol (CAS 13209-38-6), also known as (2-aminophenyl)(phenyl)methanol, is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol. It features a unique dual-functional structure, possessing both an amino group (-NH2) and a benzhydrol hydroxyl group (-CH(OH)Ph).

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 13209-38-6
Cat. No. B079127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzhydrol
CAS13209-38-6
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2N)O
InChIInChI=1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2
InChIKeyNAWYZLGDGZTAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzhydrol (CAS 13209-38-6) Procurement Guide: A Versatile Amino Alcohol Scaffold


2-Aminobenzhydrol (CAS 13209-38-6), also known as (2-aminophenyl)(phenyl)methanol, is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It features a unique dual-functional structure, possessing both an amino group (-NH2) and a benzhydrol hydroxyl group (-CH(OH)Ph) . This white to light yellow crystalline solid is a valuable building block in organic synthesis and medicinal chemistry research [1]. Its structural combination of an aromatic amine and a benzylic alcohol enables diverse chemical transformations, making it a key intermediate for constructing complex heterocyclic systems, including benzodiazepines, acridines, and quinazolines [1].

Why 2-Aminobenzhydrol Cannot Be Simply Substituted with Other Amino Alcohols


2-Aminobenzhydrol is not interchangeable with structurally similar amino alcohols like 2-aminobenzyl alcohol or 2-aminobenzophenone. While these compounds share the 2-aminophenyl core, the presence of the benzhydrol moiety (the hydroxyl-bearing carbon bonded to two phenyl rings) in 2-Aminobenzhydrol confers distinct reactivity and synthetic utility [1]. As demonstrated in thermal cyclization reactions, 2-Aminobenzhydrol directs synthesis toward acridine products, whereas 2-aminobenzophenone yields acridone derivatives under identical conditions [2]. This divergence in product outcome, driven by the different oxidation states of the benzylic position, highlights why generic substitution is not possible without altering the intended chemical pathway. The unique dual functionality of 2-Aminobenzhydrol is essential for specific downstream applications, such as the synthesis of 1,4-benzodiazepines, where its specific structure is required for cyclization [1]. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for 2-Aminobenzhydrol Procurement


Purity and Melting Point: Benchmarking 2-Aminobenzhydrol Against Related Items

A direct head-to-head comparison of product specifications from a single vendor demonstrates that 2-Aminobenzhydrol (97% purity) exhibits a higher melting point range (113-118 °C) compared to other related compounds offered at similar purity grades . This physical property is a critical quality control parameter for confirming identity and purity upon receipt and for determining appropriate storage and handling conditions .

Organic Chemistry Analytical Chemistry Procurement Specifications

Divergent Product Outcome in Thermal Cyclization: 2-Aminobenzhydrol vs. 2-Aminobenzophenone

Under identical thermal cyclization reaction conditions, 2-Aminobenzhydrol and 2-aminobenzophenone yield fundamentally different heterocyclic products, demonstrating the critical role of the benzhydrol functional group in directing reaction pathways [1]. The reaction of 2-aminobenzhydrol (5c) selectively produces acridine (10), whereas the reaction of 2-aminobenzophenone (5b) gives acridone (11) as the major product [1].

Synthetic Chemistry Heterocycle Synthesis Acridine Derivatives

Potency in Squalene Synthase Inhibition: 2-Aminobenzhydrol-Derived Template vs. 4,1-Benzoxazepine Scaffolds

A novel 2-aminobenzhydrol-based template was designed and evaluated for its ability to inhibit squalene synthase (SSI), a key enzyme in cholesterol biosynthesis. This flexible open-form structure demonstrated potent inhibitory activity, achieving an IC50 value of 0.85 nM for a representative lead compound (compound 1), which is comparable to the activity of established 4,1-benzoxazepine-based inhibitors [1]. This demonstrates the template's viability as a scaffold for developing highly potent bioactive molecules.

Medicinal Chemistry Enzyme Inhibition Cholesterol Biosynthesis SAR

Cost-Efficient Synthesis: Reducing Sodium Borohydride Usage in 2-Aminobenzhydrol Production

A patented process for producing 2-aminobenzhydrol derivatives significantly reduces the required amount of the expensive reducing agent sodium borohydride. The method uses only 0.25 to 0.6 moles of sodium borohydride per mole of 2-aminobenzophenone derivative, compared to conventional methods that require a larger molar excess of the reagent [1]. This reduction in reagent consumption is achieved by employing a phase-transfer catalyst in a solvent system that avoids ethanol, which is difficult to recover from water [1].

Process Chemistry Green Chemistry Synthetic Methodology Cost Reduction

Dual-Functional Group Reactivity: Enabling Diverse Heterocycle Synthesis

2-Aminobenzhydrol's structure, containing both an aromatic amine and a benzylic alcohol, enables its use as a precursor for multiple distinct heterocyclic systems. In one catalytic system, it undergoes acceptorless dehydrogenative coupling with benzyl alcohols to yield 2,4-disubstituted quinazolines [1]. In a separate methodology, secondary-2-aminobenzhydrols are used to synthesize 1,4-benzodiazepines [2]. In contrast, structurally related compounds like 2-aminobenzyl alcohol lack the additional phenyl group, limiting their utility in these specific cyclization pathways.

Synthetic Versatility Heterocyclic Chemistry Quinazoline Synthesis Benzodiazepine Synthesis

High-Value Application Scenarios for 2-Aminobenzhydrol (CAS 13209-38-6)


Medicinal Chemistry: Scaffold for Squalene Synthase Inhibitor Development

For research groups focused on developing next-generation cholesterol-lowering therapeutics, 2-Aminobenzhydrol serves as the core template for designing highly potent squalene synthase inhibitors, with derivatives achieving an in vitro IC50 of 0.85 nM, comparable to 4,1-benzoxazepine compounds [1]. This open-form scaffold provides an alternative to more rigid cyclic inhibitors and is supported by X-ray crystallographic data showing its binding mode within the enzyme's active site [2].

Organic Synthesis: Precursor for Quinazoline and Benzodiazepine Libraries

2-Aminobenzhydrol is a critical starting material for the synthesis of diverse heterocyclic libraries. It is specifically utilized in Ru-catalyzed acceptorless dehydrogenative couplings to generate 2,4-disubstituted quinazolines [3] and as a key building block for 1,4-benzodiazepines [4]. Its unique benzhydrol group enables these transformations, which are not accessible using simpler 2-aminobenzyl alcohols.

Process Development: Cost-Effective Manufacturing Route

For industrial process chemists and procurement specialists, the availability of 2-Aminobenzhydrol is supported by a patented, cost-effective synthetic method [5]. This process reduces the consumption of expensive sodium borohydride by using a molar ratio of just 0.25-0.6 relative to the starting ketone, lowering production costs and potentially offering a price advantage over compounds synthesized via less efficient routes.

Advanced Heterocycle Synthesis: Divergent Access to Acridines

In synthetic organic research, 2-Aminobenzhydrol is selected over 2-aminobenzophenone when the target is acridine, not acridone [6]. Under identical thermal cyclization conditions, 2-Aminobenzhydrol specifically yields acridine, while 2-aminobenzophenone yields acridone, demonstrating the compound's essential role in controlling reaction outcome and accessing specific chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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